
N,N'-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is a complex organic compound that features a unique structure with bromomethyl and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide typically involves the reaction of 1,2-ethanediamine with 5-(bromomethyl)-4,5-dihydro-2-thiazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The starting materials are mixed and reacted in a micro fixed-bed reactor, often using a catalyst such as platinum on carbon (Pt/C) to promote the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazolyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms within the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution reactions and hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N’-Bis(5-(aminomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide exerts its effects involves the interaction of its bromomethyl and thiazolyl groups with target molecules. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the thiazolyl groups can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(5-bromosalicylidene)diamines: These compounds share a similar bis-thiazolyl structure but differ in the presence of salicylidene groups instead of bromomethyl groups.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: This compound features a thiourea core with trifluoromethyl groups, offering different reactivity and applications.
Uniqueness
N,N’-Bis(5-(bromomethyl)-4,5-dihydro-2-thiazolyl)-1,2-ethanediamine dihydrobromide is unique due to its combination of bromomethyl and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
111915-73-2 |
|---|---|
Molecular Formula |
C10H18Br4N4S2 |
Molecular Weight |
578.0 g/mol |
IUPAC Name |
N,N'-bis[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]ethane-1,2-diamine;dihydrobromide |
InChI |
InChI=1S/C10H16Br2N4S2.2BrH/c11-3-7-5-15-9(17-7)13-1-2-14-10-16-6-8(4-12)18-10;;/h7-8H,1-6H2,(H,13,15)(H,14,16);2*1H |
InChI Key |
HINORRCNCGSHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=N1)NCCNC2=NCC(S2)CBr)CBr.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


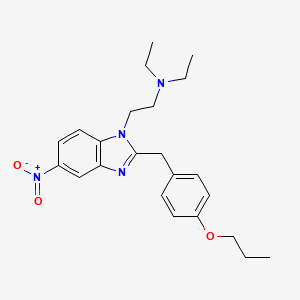

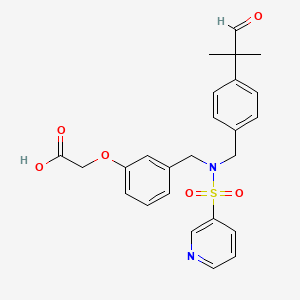
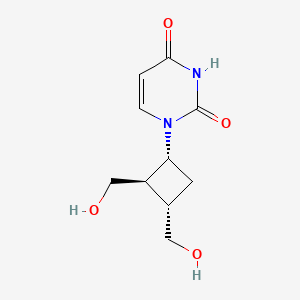
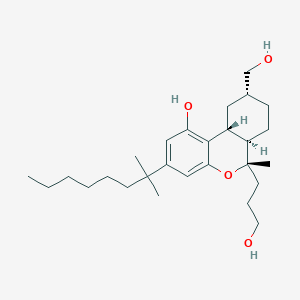
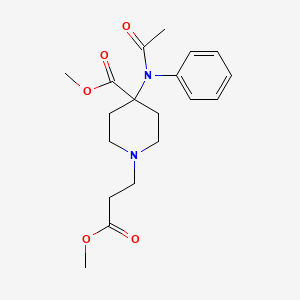
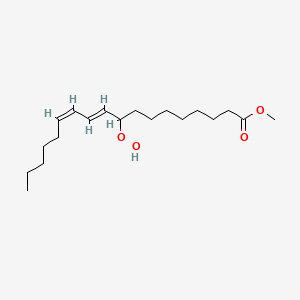
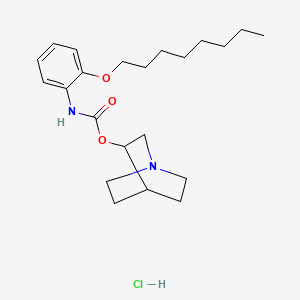


![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



